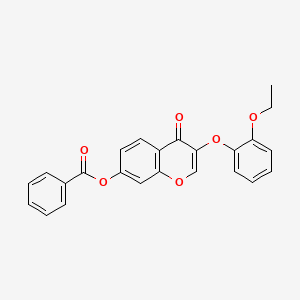
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of chromen-7-yl benzoate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The “3-(2-ethoxyphenoxy)-4-oxo-” part suggests that there is an ethoxyphenoxy group at the 3-position and a ketone group at the 4-position of the chromen ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The ether and ester groups might undergo reactions such as cleavage under acidic or basic conditions .Aplicaciones Científicas De Investigación
- Application : The study identified potentially useful compounds from pyrolytic lignins, which are responsible for radical scavenging activity and antioxidant properties .
- Methods : The metabolites were identified by HPLC-MS/MS and untargeted metabolomics .
- Results : The DPPH, TEAC, and TPC assays were suitable methods for the measurement of antioxidant activity in a variety of pyrolytic lignins .
- Application : The study describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Methods : Various methods were used, including intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .
- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized .
- Application : The study discusses the use of hydrogen bromide and boron tribromide (BBr3) as catalysts in demethylation reactions for the synthesis of m-aryloxy phenols .
- Methods : Bronsted acid HBr and Lewis acid BBr3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .
- Results : The study represents a valuable approach for the synthesis of m-aryloxy phenols .
Antioxidant Activity of Lignins Derived from Fluidized-Bed Fast Pyrolysis
Synthesis of Morpholines
Synthesis of m-Aryloxy Phenols
- Application : The study discusses the development of two solution-processable neutral black electrochromic copolymers, PTTBTPh0.35 and PTTBTTh0.30, through facile direct (hetero)arylation polymerization .
- Methods : The copolymers were prepared through facile direct (hetero)arylation polymerization .
- Results : Both copolymers exhibit a favorable black color with broad absorption across the visible range of the spectrum .
- Application : This compound is a chemical structure with a molecular formula of CHOS and an average mass of 364.370 Da .
- Methods : The compound can be synthesized through various chemical reactions .
- Results : The compound has a ChemSpider ID of 74853776 .
- Application : This compound is used in the synthesis of ICI 58,834 .
- Methods : The compound is synthesized through the reduction of a precursor with lithium aluminium hydride, followed by hydrogenation to remove the benzyl group .
- Results : The compound is conveniently isolated as the hydrochloride, with a melting point of 185 .
Thieno[3,2-b]thiophene-based Conjugated Copolymers for Solution-Processable Neutral Black Electrochromism
4-Allyl-2-methoxyphenyl 4-(sulfooxy)benzoate
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine Hydrochloride
Safety And Hazards
Propiedades
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBDALGJGTTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)
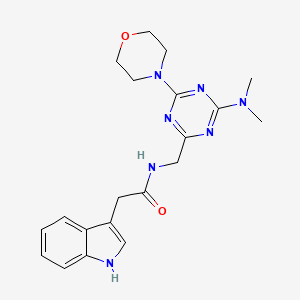
![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)
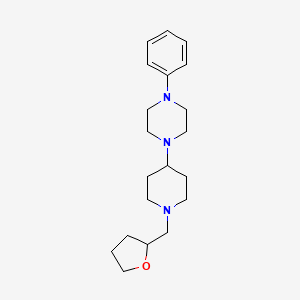
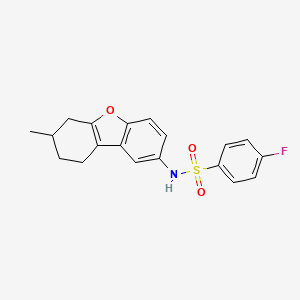
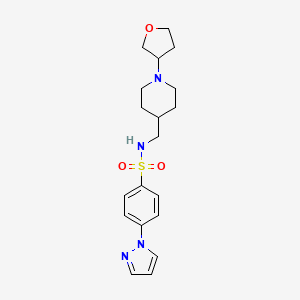
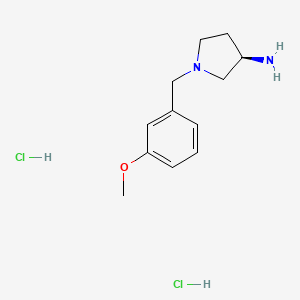
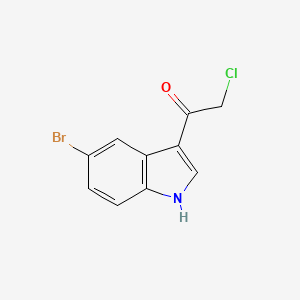
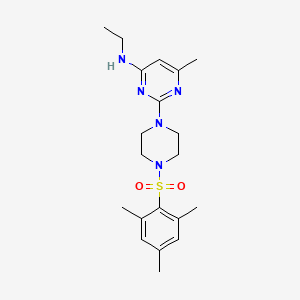
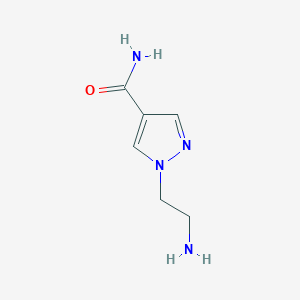
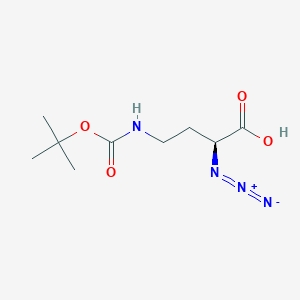
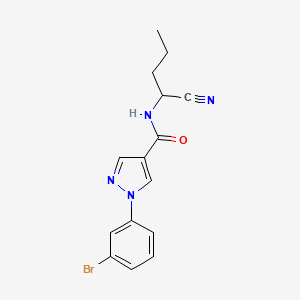
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)